Sevikar

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

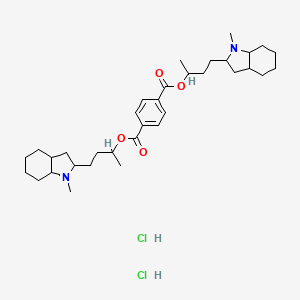

Sevikar is a fixed-dose combination medication used primarily for the treatment of hypertension. It combines two active ingredients: olmesartan medoxomil, an angiotensin II receptor antagonist, and amlodipine besilate, a calcium channel blocker . This combination provides a synergistic effect, making it more effective in lowering blood pressure than either component alone .

Synthetic Routes and Reaction Conditions:

Amlodipine Besilate: Amlodipine is synthesized by reacting 2-chlorobenzaldehyde with methyl 3-aminocrotonate to form a dihydropyridine intermediate, which is then reacted with ethyl 4-(2-chlorophenyl)-3-oxobutanoate.

Industrial Production Methods:

- The industrial production of this compound involves the large-scale synthesis of olmesartan medoxomil and amlodipine besilate, followed by their combination in specific ratios to form film-coated tablets .

Types of Reactions:

Olmesartan Medoxomil: Undergoes hydrolysis to form the active metabolite olmesartan.

Amlodipine Besilate: Undergoes oxidation and reduction reactions, particularly in the liver where it is metabolized.

Common Reagents and Conditions:

Hydrolysis: Water and acidic or basic conditions for olmesartan medoxomil.

Oxidation/Reduction: Enzymatic reactions in the liver for amlodipine besilate.

Major Products:

Olmesartan Medoxomil: Converts to olmesartan upon hydrolysis.

Amlodipine Besilate: Metabolized to inactive pyridine derivatives.

Scientific Research Applications

Sevikar has been extensively studied for its applications in various fields:

Medicine: Primarily used for the treatment of hypertension, providing better blood pressure control and reducing cardiovascular risks

Biology: Studied for its effects on vascular smooth muscle cells and cardiac muscle cells.

Chemistry: Research on the stability and reactivity of its components under different conditions.

Industry: Used in the pharmaceutical industry for the development of combination therapies for hypertension.

Mechanism of Action

Sevikar works through the combined effects of its two active ingredients:

Comparison with Similar Compounds

Losartan: Another angiotensin II receptor antagonist.

Nifedipine: Another calcium channel blocker.

Comparison:

Advantages: Improved patient compliance due to the fixed-dose combination, fewer side effects, and better blood pressure control.

This compound stands out due to its unique combination of two potent antihypertensive agents, offering a comprehensive approach to managing hypertension.

Properties

CAS No. |

1188913-21-4 |

|---|---|

Molecular Formula |

C44H51ClN8O8 |

Molecular Weight |

855.4 g/mol |

IUPAC Name |

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |

InChI |

InChI=1S/C24H26N6O3.C20H25ClN2O5/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22;1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29);5-8,17,23H,4,9-11,22H2,1-3H3 |

InChI Key |

MLDQOPPBWWGIKR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

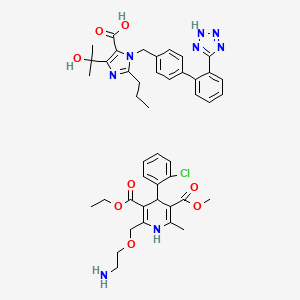

![1-methyl-3-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]-1,2,4-triazole-3,5-diamine](/img/structure/B12704621.png)